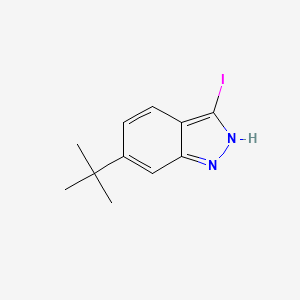
(5-Nitro-1H-indazol-3-yl)methanol
概要
説明
(5-Nitro-1H-indazol-3-yl)methanol: is a chemical compound with the molecular formula C8H7N3O3 It is characterized by the presence of a nitro group attached to the indazole ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitro-1H-indazol-3-yl)methanol typically involves the nitration of indazole derivatives followed by the introduction of a methanol group. One common method includes:
Nitration: Indazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Methanol Introduction: The nitrated indazole is then reacted with formaldehyde and a reducing agent to introduce the methanol group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions:
Oxidation: (5-Nitro-1H-indazol-3-yl)methanol can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: (5-Nitro-1H-indazol-3-yl)carboxylic acid.
Reduction: (5-Amino-1H-indazol-3-yl)methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
- Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
- Studied for its potential anticancer properties, as nitro-containing compounds can exhibit cytotoxic effects.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new polymers and resins with enhanced properties.
作用機序
The mechanism of action of (5-Nitro-1H-indazol-3-yl)methanol in biological systems often involves the reduction of the nitro group to an amino group, which can then interact with various biomolecules. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The compound may target specific enzymes or receptors, leading to the inhibition of their activity and subsequent cellular effects.
類似化合物との比較
(5-Nitro-1H-indazole): Lacks the methanol group but shares the nitro-indazole core structure.
(5-Amino-1H-indazol-3-yl)methanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness:
- The presence of both the nitro and methanol groups in (5-Nitro-1H-indazol-3-yl)methanol provides unique reactivity and potential applications compared to its analogs.
- The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.
特性
IUPAC Name |
(5-nitro-2H-indazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-4-8-6-3-5(11(13)14)1-2-7(6)9-10-8/h1-3,12H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYCDHPDSVADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3215732.png)
![7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3215737.png)


![tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B3215781.png)




